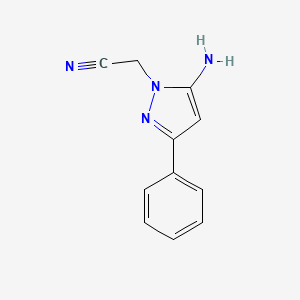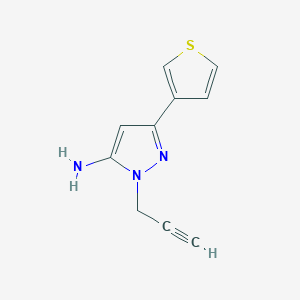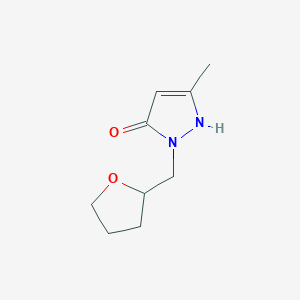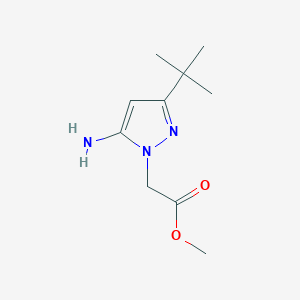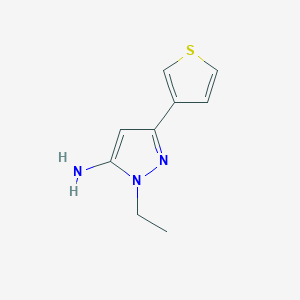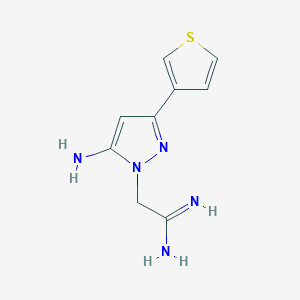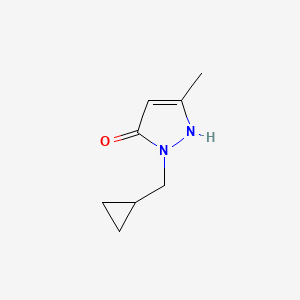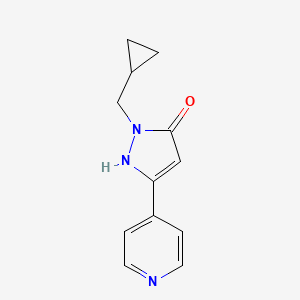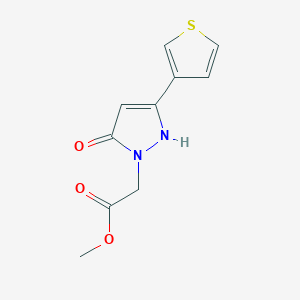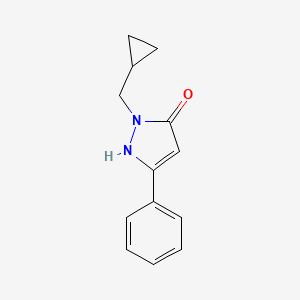
1-(cyclopropylmethyl)-3-phenyl-1H-pyrazol-5-ol
Overview
Description
The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include its appearance (solid, liquid, gas, color, etc.) and odor .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include retrosynthesis, which is the process of deconstructing a complex molecule into simpler molecules .Molecular Structure Analysis
Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. This can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry .Chemical Reactions Analysis
Chemical reactions analysis involves understanding how the compound reacts with other substances. This can include its reactivity, stability, and the types of reactions it undergoes .Physical And Chemical Properties Analysis
Physical and chemical properties include melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties can include reactivity, flammability, and types of chemical reactions the compound can undergo .Scientific Research Applications
Antioxidant and Anticancer Activities
Research on pyrazole derivatives, like 1-(cyclopropylmethyl)-3-phenyl-1H-pyrazol-5-ol, has highlighted their potential due to diverse biological activities. These compounds have been studied for their radical scavenging and cytotoxic properties. For example, derivatives of 1H-pyrazol-5-ols were synthesized and tested for their antioxidant and anticancer activities, particularly against colorectal carcinoma cells. These studies found that some derivatives exhibit significant cytotoxic effects and potent scavenging activities, suggesting their potential in cancer therapy and as antioxidant agents (Cadena-Cruz et al., 2021).
Green Chemistry and Synthesis Methods
The synthesis of 1H-pyrazol-5-ol derivatives also focuses on green chemistry principles, aiming to reduce environmental impact. Innovative methods have been developed using environmentally friendly catalysts and conditions. For instance, cellulose sulfuric acid, a biodegradable and eco-friendly biopolymer, has been utilized as a catalyst in the synthesis process, highlighting the move towards more sustainable chemical processes (Mosaddegh et al., 2010).
Novel Catalytic Processes
Further research has introduced new catalytic systems for the efficient synthesis of pyrazole derivatives. Novel catalysts like 1,3-disulfonic acid imidazolium tetrachloroaluminate have been reported, offering heterogeneous and reusable options for the condensation reactions required in the synthesis of these compounds. Such advancements demonstrate the ongoing innovation in the field of catalysis, particularly for the synthesis of complex organic molecules (Khazaei et al., 2012).
Safety And Hazards
properties
IUPAC Name |
2-(cyclopropylmethyl)-5-phenyl-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c16-13-8-12(11-4-2-1-3-5-11)14-15(13)9-10-6-7-10/h1-5,8,10,14H,6-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOSLBUNJIJHCPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=O)C=C(N2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclopropylmethyl)-3-phenyl-1H-pyrazol-5-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




